Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a compound with the molecular weight of 204.23 . It is recognized as a significant fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is represented by the linear formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a yellow to brown liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
- Ethyl imidazo[1,2-a]pyridin-2-acetates have been synthesized through reactions with substituted 2-aminopyridines and ethyl-4-bromoacetate, showcasing their versatility in chemical synthesis (Abignente et al., 1976).
- A method involving microwave-assisted three-component domino reaction, using ethyl 2-(3-oxo-3-arylpropanethioamido)acetates, aromatic aldehydes, and malononitrile, has been utilized for the efficient synthesis of imidazo[1,2-a]pyridines (Li et al., 2013).
Pharmacological Research and Bioactivity
- Research has highlighted the potential of certain derivatives of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate in displaying anti-inflammatory activities (Abignente et al., 1976).
- Some derivatives have been studied for their potential as VEGFR-2 kinase inhibitors, indicating their relevance in cancer research and therapy (Han et al., 2012).
Application in Fluorescent Probes
- Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate derivatives have been explored for their use as fluorescent probes for mercury ion detection, demonstrating their utility in environmental and analytical chemistry (Shao et al., 2011).
Structural and Magnetic Properties
- Studies have been conducted on the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, which is crucial for understanding the material science aspects of these compounds (Yong et al., 2013).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines, including Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, have attracted significant interest due to their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized . Therefore, the future direction of this compound could involve further exploration of its potential applications in medicinal chemistry.
properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPSGSLQYBSCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445359 | |
Record name | SBB018926 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate | |
CAS RN |
21755-34-0 | |
Record name | SBB018926 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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